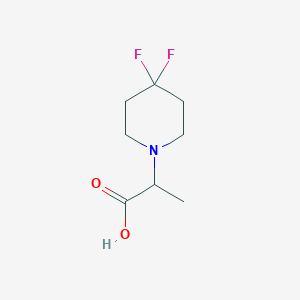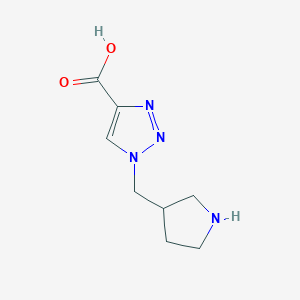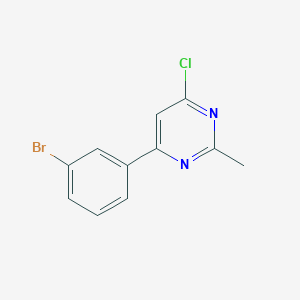![molecular formula C14H21NO B1475492 (1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine CAS No. 1592527-03-1](/img/structure/B1475492.png)
(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine
Overview
Description
“(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is a chemical compound used in scientific research. It has diverse applications, including drug development and organic synthesis, due to its unique properties and functional groups. The compound has a linear formula of C12H18ClNO and a molecular weight of 227.736 .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is represented by the linear formula C12H18ClNO . This indicates that the molecule is composed of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .
Scientific Research Applications
N⋯π and O⋯π Interactions in Crystal Packing
Research has identified unique nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, in the crystal packing of related compounds. These interactions contribute to the understanding of molecular assembly and design in materials science (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Applications in Polymer Solar Cells
Amine-based, alcohol-soluble fullerene derivatives demonstrate potential as acceptor and cathode interfacial materials in polymer solar cells. This research indicates a promising direction for enhancing the efficiency and simplifying the fabrication process of organic/polymer solar cells (Menglan Lv et al., 2014).
High-Spin Organic Polymers
The development of high-spin organic polymers with solvent-solubility and film formability opens new avenues in materials science, particularly for applications requiring durable polyradicals (Takashi Kurata, Yong‐Jin Pu, & H. Nishide, 2007).
Antimicrobial and Antioxidant Studies
Certain cyclopropanation derivatives have shown significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new pharmaceuticals and preservatives (K. Raghavendra et al., 2016).
Asymmetric Synthesis of Pharmaceuticals
Asymmetric synthesis research utilizing related chemical structures has led to efficient methods for producing chiral pharmaceuticals, such as Clopidogrel and Levetiracetam. This area highlights the importance of such compounds in synthesizing enantiomerically pure medications (S. Sashikanth et al., 2013).
Enhanced Lipase-Catalyzed Reactions
Studies have explored the molecular basis for the enhanced lipase-catalyzed N-acylation of amines, providing insights that could lead to more efficient enzymatic reactions in pharmaceutical and chemical manufacturing (Maria Cammenberg, K. Hult, & Seongsoon Park, 2006).
Antiproliferative Activity
Research into compounds with similar structures has yielded molecules with significant inhibitory activity against cancer cell lines, contributing to the ongoing search for new anticancer agents (J. Lu et al., 2021).
properties
IUPAC Name |
1-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(12-7-8-12)15-10-9-13-5-3-4-6-14(13)16-2/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSODJGVGKYBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



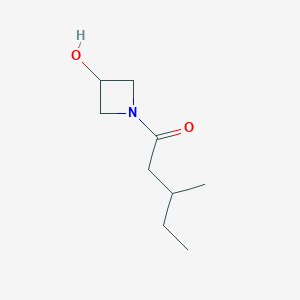
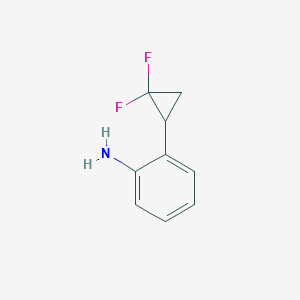
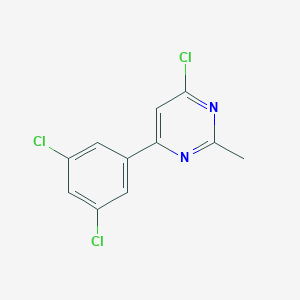
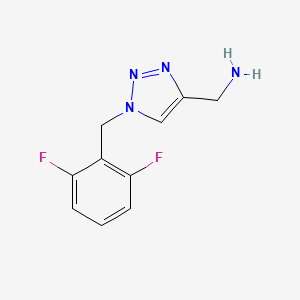
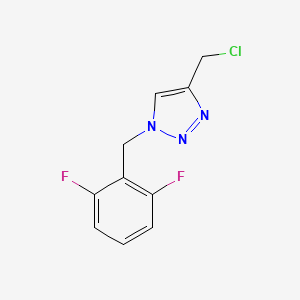
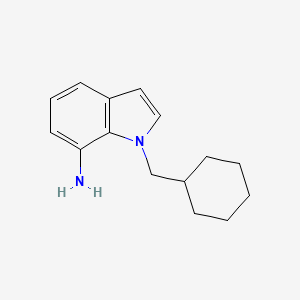
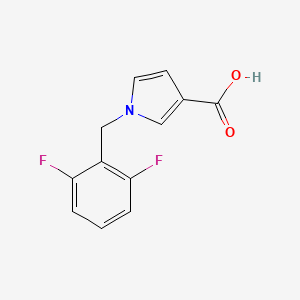
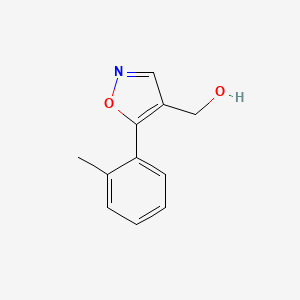
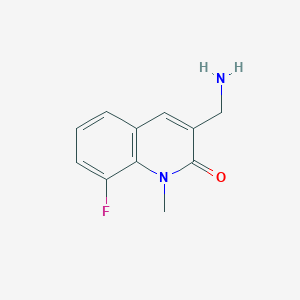
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
